![molecular formula C7H16Cl2N2 B2490913 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride CAS No. 2375250-73-8](/img/structure/B2490913.png)
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride
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Description
The compound “(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride” belongs to the class of organic compounds known as bicyclo[2.2.1]heptanes . These are organic compounds containing a bicyclo[2.2.1]heptane moiety .
Synthesis Analysis
A synthesis method for similar compounds involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
Molecular Structure Analysis
The asymmetric unit of similar compounds contains two structurally independent cages of 2,5-diazabicyclo[2.2.1]heptane . The bicyclic bridged structure of 2,5-diazabicyclo[2.2.1]heptane determines the boat conformation of its cage .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 170.25 g/mol . They have a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . They have a rotatable bond count of 0 . Their exact mass is 170.130679813 g/mol and their monoisotopic mass is 170.130679813 g/mol . Their topological polar surface area is 40.5 Ų . They have a heavy atom count of 12 . They have a formal charge of 0 . Their complexity is 212 .
Scientific Research Applications
Cascade Reactions and Synthesis of DBH Derivatives
Background:: EN300-7427938 belongs to the class of 2-azabicyclo[2.2.1]heptanes, characterized by their bridged ring system. Researchers have investigated its synthesis and reactivity.
Key Findings::- An epimerization–lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters leads to the formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .
Oxygenated 2-Azabicyclo[2.2.1]heptanes
Background:: EN300-7427938’s oxygenated analogs have attracted interest due to their potential applications.
Recent Advances::- A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes enables the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Peptidomimetics and Structural Studies
Context:: EN300-7427938’s unique scaffold has inspired peptidomimetic design.
Notable Work::- A new morphiceptin peptidomimetic incorporates (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid .
Capacitive Micromachined Ultrasonic Transducers (CMUTs)
CMUT Modeling::properties
IUPAC Name |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-2-4-1-5(6)3-7(4)9;;/h4-7H,1-3,8-9H2;2*1H/t4-,5-,6-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBOZAHXAPMEY-CHLVFILCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride |
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